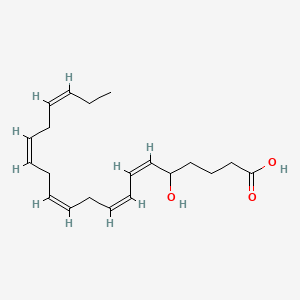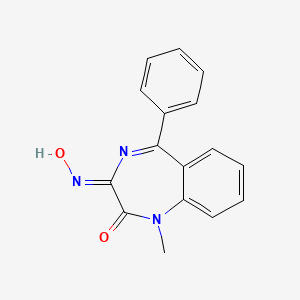
(3Z)-3-(hydroxyimino)-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime is a derivative of the benzodiazepine family, which is known for its wide range of pharmacological effects Benzodiazepines are commonly used for their anxiolytic, hypnotic, and muscle relaxant properties
Méthodes De Préparation
The synthesis of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aminobenzophenones.
Cyclization: The key step involves the cyclization of these starting materials to form the benzodiazepine core structure. This can be achieved through various methods, including the use of cyclizing agents and specific reaction conditions.
Oxime Formation: The final step involves the introduction of the oxime group at the desired position on the benzodiazepine core. This is typically achieved through the reaction of the corresponding ketone with hydroxylamine under suitable conditions.
Industrial production methods often involve continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
Analyse Des Réactions Chimiques
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant agent.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a modulator, enhancing the opening frequency of GABA-activated chloride channels. This leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and an overall inhibitory effect on neurotransmission .
Comparaison Avec Des Composés Similaires
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime can be compared with other benzodiazepine derivatives such as diazepam, fludiazepam, and nitrazepam. While these compounds share a similar core structure, the presence of the oxime group in 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime imparts unique chemical and pharmacological properties.
Similar Compounds
- Diazepam
- Fludiazepam
- Nitrazepam
- Clonazepam
- Oxazepam
Propriétés
Formule moléculaire |
C16H13N3O2 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(3Z)-3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3/b18-15- |
Clé InChI |
IWAZSWIKBKIQDB-SDXDJHTJSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(=N/C(=N\O)/C1=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


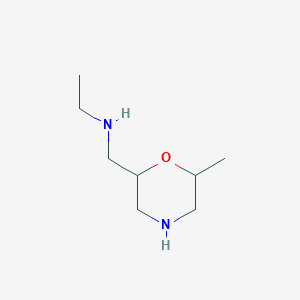
![(3S,8R,9R,10R,12R,13R,14S,17S)-17-((R)-2,6-Dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12339787.png)
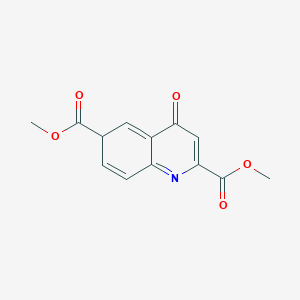
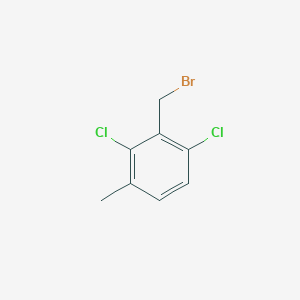
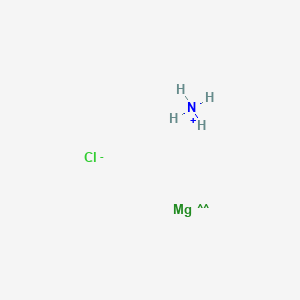
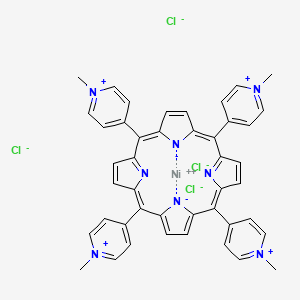

![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)
